2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-amino-1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGONGJBIVBVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 5 Amino 1h 1,3 Benzodiazol 2 Yl Phenol
Strategic Approaches for Benzimidazole (B57391) Ring Formation
The construction of the benzimidazole ring is a fundamental step in the synthesis of the target compound. Condensation reactions and microwave-assisted protocols are prominent strategies to achieve this.
Condensation Reactions with Substituted Phenylenediamines and Phenolic Aldehydes
A widely employed and straightforward method for forming the benzimidazole ring is the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. nih.goviosrjournals.org In the context of synthesizing 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, this typically involves the reaction of a substituted o-phenylenediamine with a phenolic aldehyde, such as salicylaldehyde (B1680747). mdpi.com
This reaction is often carried out in the presence of a catalyst and an oxidizing agent. Various catalytic systems have been explored to enhance the efficiency and yield of this condensation. These include the use of catalysts like erbium(III) triflate [Er(OTf)3], which can selectively promote the formation of either mono- or double-condensation products depending on the electronic nature of the aldehyde. researchgate.net Other catalysts, such as magnesium chloride hexahydrate (MgCl₂·6H₂O), magnesium iodide (MgI₂), and nano-Ni(II)/Y zeolite, have also been successfully utilized. nih.gov The reaction mechanism generally proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzimidazole ring.
The choice of solvent and reaction conditions can significantly influence the outcome. Solvents like ethanol (B145695) and acetonitrile (B52724) are commonly used. nih.govmdpi.com The reaction can be performed under various conditions, from room temperature to reflux, depending on the specific reactants and catalyst employed. organic-chemistry.org
Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency
For instance, the synthesis of 2-(1H-1,3-benzodiazol-2-yl)phenol, a precursor to the target compound, has been successfully achieved by reacting o-phenylenediamine with salicylaldehyde under microwave irradiation. mdpi.com Similarly, other benzimidazole derivatives have been synthesized from o-phenylenediamines and various aldehydes using microwave-assisted protocols, often in the absence of a solvent or using a minimal amount of a high-boiling point solvent. ias.ac.inresearchgate.net The use of microwave irradiation can also facilitate reactions that are sluggish or require harsh conditions under conventional heating. beilstein-journals.org
| Methodology | Key Features | Typical Catalysts/Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation Reactions | Reaction of o-phenylenediamines with aldehydes. nih.goviosrjournals.org | Er(OTf)₃, MgCl₂·6H₂O, MgI₂, nano-Ni(II)/Y zeolite. researchgate.netnih.gov | Well-established, versatile, various catalytic options. organic-chemistry.org | May require longer reaction times and harsher conditions. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. mdpi.com | Often catalyst-free or uses simple catalysts. | Reduced reaction times, higher yields, environmentally friendly. beilstein-journals.orgias.ac.in | Requires specialized microwave equipment. |
Introduction of the 5-Amino Functional Group: Direct Synthesis vs. Post-Synthetic Modification
The introduction of the amino group at the 5-position of the benzimidazole ring is a critical step. This can be achieved through two main strategies: direct synthesis using a pre-functionalized starting material or post-synthetic modification of the benzimidazole core.
In the direct synthesis approach, a substituted o-phenylenediamine already containing a nitro group at the 4-position (which will become the 5-position in the benzimidazole ring) is used as the starting material. This nitro-substituted phenylenediamine is then condensed with a suitable phenolic aldehyde to form the 2-(5-nitro-1H-1,3-benzodiazol-2-yl)phenol intermediate. The final step involves the reduction of the nitro group to the desired amino group. This reduction is typically carried out using standard reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation.
Purification and Isolation Techniques for the Chemical Compound
After the synthesis, purification of this compound is essential to obtain a product of high purity. Common techniques employed for the purification of benzimidazole derivatives include recrystallization and column chromatography. mdpi.com
Recrystallization is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial for effective purification.
Column chromatography is another powerful technique for separating and purifying compounds from a mixture. mdpi.com A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture down the column at different rates, allowing for their separation. The fractions containing the pure compound are then collected and the solvent is evaporated.
The purity of the final compound is typically confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Exploration of Alternative Synthetic Pathways for this compound and Related Analogs
While the condensation of o-phenylenediamines and aldehydes is a primary route, other synthetic strategies can be explored for the synthesis of this compound and its analogs.
One alternative approach involves the use of carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles) in place of aldehydes for the condensation reaction with o-phenylenediamines. nih.gov This method can also yield the benzimidazole core. For example, reacting a substituted o-phenylenediamine with a phenolic carboxylic acid under dehydrating conditions can lead to the formation of the desired benzimidazole.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Amino 1h 1,3 Benzodiazol 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Regions
A ¹H NMR spectrum of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol would reveal distinct signals corresponding to each unique proton in the molecule. The spectrum would be divided into the aromatic region (typically 6.5-8.5 ppm) and signals for protons on heteroatoms (NH and OH), which can vary widely. Protons on the aminobenzimidazole and phenol (B47542) rings would appear as a complex pattern of doublets and triplets, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the amino (-NH₂) and imino (-NH-) groups, as well as the hydroxyl (-OH) group, would likely appear as broad singlets that could be confirmed by D₂O exchange.
Carbon-13 NMR (¹³C NMR) Investigations and Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, bonded to nitrogen or oxygen). Carbons in the aromatic rings would typically resonate in the 110-160 ppm range. The carbon atom of the benzimidazole (B57391) ring bonded to two nitrogen atoms (C2) would be expected at a significantly downfield shift. For comparison, in the related compound 2-(1H-Benzimidazol-2-yl)phenol, aromatic carbon signals appear between approximately 115 and 150 ppm. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Characteristic Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the amino and imidazole (B134444) groups (typically 3300-3500 cm⁻¹), a broad O-H stretching band from the phenolic group (around 3200-3600 cm⁻¹), C=N stretching from the imidazole ring (around 1600-1650 cm⁻¹), and C-N and C-O stretching vibrations at lower frequencies. For the similar structure 2-(2-hydroxyphenyl)-1H-Benzimidazole, a broad band for the OH group was observed at 3402-3421 cm⁻¹ and an NH peak was seen at 3236 cm⁻¹. orientjchem.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (molecular formula C₁₃H₁₁N₃O), HRMS would provide an exact mass measurement. This high-precision data allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Elucidation of Intermolecular Interactions and Crystal Packing
A comprehensive elucidation of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its single-crystal X-ray diffraction data. This experimental technique provides precise atomic coordinates, which are essential for a detailed analysis of the three-dimensional arrangement of molecules in the solid state. This analysis includes the identification and characterization of hydrogen bonds, π-π stacking interactions, and other non-covalent forces that govern the supramolecular architecture.
Following an extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no published crystal structure for this compound could be located. Consequently, a detailed, experimentally-verified discussion of its specific intermolecular interactions and crystal packing, including the generation of data tables with precise geometric parameters, cannot be provided at this time.
To offer a generalized perspective, the structural motifs of related benzimidazole and phenol derivatives are briefly discussed, based on available literature. It is crucial to note that this information is inferential and may not accurately represent the specific solid-state structure of this compound.
In many substituted benzimidazole structures, the packing is significantly influenced by a network of intermolecular hydrogen bonds. The nitrogen atoms of the imidazole ring are common hydrogen bond acceptors, while amine and hydroxyl functional groups, such as those present in the target molecule, typically act as hydrogen bond donors. These interactions can lead to the formation of various supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks.
Without experimental crystallographic data for the title compound, any further discussion would be speculative and would contravene the strict requirement to focus solely on verified information for this compound. The generation of detailed research findings and data tables for section 3.4.2 is therefore not possible.
Computational and Theoretical Investigations of 2 5 Amino 1h 1,3 Benzodiazol 2 Yl Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, electron distribution, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) Studies of Geometric Parameters and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.gov This involves calculating key bond lengths, bond angles, and dihedral angles that define the molecule's shape.
For 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, a critical geometric feature is the intramolecular hydrogen bond between the hydroxyl group (-OH) of the phenol (B47542) ring and the nitrogen atom of the benzimidazole (B57391) core. The length of this hydrogen bond (O-H···N) is a key indicator of its strength, which is vital for its photophysical properties.
Furthermore, DFT is used to analyze the distribution of electronic charge across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, revealing the electron-rich and electron-deficient regions. This charge distribution is crucial for understanding the molecule's reactivity, intermolecular interactions, and dipole moment. In this molecule, the phenolic oxygen and benzimidazole nitrogens are expected to be regions of high electron density.
Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value (Ground State) | Predicted Value (Excited State) |
| Bond Length | O-H | 0.98 Å | 1.02 Å |
| Bond Length | H···N | 1.78 Å | 1.71 Å |
| Bond Length | C-O | 1.36 Å | 1.31 Å |
| Bond Length | C-N (imidazole) | 1.38 Å | 1.41 Å |
| Bond Angle | O-H···N | 145° | 149° |
| Dihedral Angle | Phenol-Benzimidazole | 5.2° | 1.5° |
Prediction of Spectroscopic Properties and Spectral Band Assignments
Theoretical calculations are instrumental in predicting and interpreting a molecule's spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govkbhgroup.in By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These predictions allow for the assignment of specific electronic transitions, such as π→π* or n→π*, to the observed experimental peaks.
Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of the O-H bond, the C=N bond of the imidazole (B134444) ring, or the bending of N-H bonds in the amino group. The calculated frequency for the O-H stretching vibration is particularly important as its position and intensity are sensitive to the strength of the intramolecular hydrogen bond.
Table 2: Predicted Electronic Transitions for this compound (Illustrative Data)
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 355 | 0.78 | HOMO -> LUMO | π→π |
| 310 | 0.21 | HOMO-1 -> LUMO | π→π |
| 285 | 0.15 | HOMO -> LUMO+1 | π→π* |
Excited-State Properties and Photophysical Behavior
The behavior of this compound upon absorption of light is a key area of investigation, with phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) being central to its potential applications in fluorescence.
Theoretical Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
ESIPT is a photophysical process where a proton is transferred within a molecule in its electronically excited state. For this compound, the process involves the transfer of the proton from the phenolic hydroxyl group to the nitrogen atom of the benzimidazole ring. nih.gov This creates a transient keto-tautomer form from the initial enol-form. This process typically occurs on an ultrafast timescale. mdpi.com
Computational chemistry is used to explore the mechanism of ESIPT by constructing potential energy surfaces (PES) for both the ground state (S0) and the first excited state (S1). rsc.org The PES maps the energy of the molecule as a function of the proton's position along the O-H···N coordinate. A low energy barrier on the S1 surface facilitates the ESIPT process. nih.gov Calculations can determine whether the proton transfer is a concerted process or a stepwise one. Theoretical studies on similar molecules show that upon photoexcitation, the intramolecular hydrogen bond strengthens, facilitating the proton transfer. researchgate.net The presence of the amino group is expected to influence the electron density of the benzimidazole ring, thereby modulating the energy barrier and the efficiency of the ESIPT process. researchgate.net
The ESIPT process follows a four-level photocycle:
Absorption: The stable enol form absorbs a photon and is promoted to its excited state (E*).
ESIPT: In the excited state, an ultrafast proton transfer occurs, forming the excited keto tautomer (K*).
Fluorescence: The keto tautomer relaxes to its ground state (K) by emitting a photon (fluorescence).
Back Proton Transfer: The unstable ground-state keto form rapidly undergoes a reverse proton transfer to regenerate the stable enol form (E).
Analysis of Absorption and Emission Characteristics Relevant to Fluorescence
One of the defining features of molecules undergoing ESIPT is the presence of dual fluorescence and a large Stokes shift, which is the difference in wavelength between the maximum of absorption and the maximum of emission. mdpi.comnih.gov The initial absorption of light occurs in the stable enol form. Following ESIPT, fluorescence emission occurs from the excited keto-tautomer. Because the keto-tautomer is a different chemical species with a different electronic structure, its emission is significantly red-shifted compared to the absorption of the enol form.
TD-DFT calculations can predict the emission wavelengths by optimizing the geometry of the excited state (the keto-tautomer) and then calculating the energy of the transition back to its ground state. nih.gov These calculations can confirm that the observed long-wavelength fluorescence is indeed from the ESIPT product. The analysis helps in understanding how substituents, like the amino group, and the solvent environment can tune the absorption and emission properties of the molecule. mdpi.com
Table 3: Predicted Photophysical Properties of Tautomers (Illustrative Data)
| Species | State | Predicted λ_abs (nm) | Predicted λ_em (nm) | Stokes Shift (nm) |
| Enol Form | Ground (S0) | 355 | - | - |
| Enol Form | Excited (S1) | - | 420 (Normal) | 65 |
| Keto Tautomer | Excited (S1) | - | 530 (ESIPT) | 175 |
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijpsjournal.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. ijpsr.comnih.gov
For this compound, docking studies can be performed to predict its binding affinity and interaction patterns within the active site of a target protein, such as a kinase or DNA gyrase. ijpsjournal.comnih.gov The process involves preparing the 3D structures of both the ligand and the protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity, typically reported in kcal/mol. aip.org
The results of a docking simulation provide a binding score (a lower negative value indicates stronger binding) and a detailed view of the protein-ligand interactions. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the phenolic -OH, the amino -NH2, and the imidazole -NH groups of the molecule are all potential hydrogen bond donors or acceptors, which could form strong interactions with amino acid residues like glutamate, aspartate, or serine in a protein's active site. nih.gov These theoretical predictions are invaluable for designing more potent and selective inhibitors.
Table 4: Molecular Docking Results with a Hypothetical Protein Kinase (Illustrative Data)
| Ligand | Binding Energy (kcal/mol) | Estimated Ki (μM) | Interacting Residues | Interaction Type |
| This compound | -8.5 | 0.52 | GLU-101, LYS-45 | H-Bond |
| VAL-32, LEU-130 | Hydrophobic | |||
| PHE-98 | π-π Stacking |
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme, and to estimate the strength of the interaction. For compounds structurally related to this compound, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.
Benzimidazole derivatives have been investigated as inhibitors for a variety of biological targets, including bacterial enzymes like DNA gyrase and topoisomerase IV, as well as enzymes implicated in neurodegenerative diseases and cancer, such as acetylcholinesterase (AChE) and epidermal growth factor receptor (EGFR) kinase. nih.govekb.egnih.govukm.my
Docking studies on similar benzimidazole compounds targeting bacterial DNA gyrase have shown that these molecules can fit into the ATP-binding site. ekb.egijbpas.com The predicted binding affinities, often reported as docking scores or binding energies, suggest favorable interactions. For instance, some N-mannich bases of benzimidazole have shown higher binding energies (e.g., -7.81 kcal/mol) than standard antibiotics like ciprofloxacin (B1669076) (-6.75 kcal/mol) against the E. coli DNA gyrase (PDB ID: 1KZN). ijbpas.com Similarly, docking of benzimidazole derivatives into the active site of S. aureus DNA gyrase and topoisomerase IV has revealed binding modes and scores comparable to known inhibitors. ekb.eg
In the context of anticancer research, docking simulations of benzimidazole derivatives with EGFR kinase have demonstrated their ability to bind to the ATP-binding pocket. nih.govukm.my The binding affinity of these compounds is influenced by the nature and position of substituents on the benzimidazole and phenyl rings. ukm.my For example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has shown significant anticancer activity, and docking studies support its interaction with key residues in the target's active site. nih.gov
The predicted binding affinities from these computational studies are often correlated with in vitro inhibitory concentrations (IC₅₀ values), providing a rationale for the observed biological activity.
Table 1: Predicted Binding Affinities of Analogous Benzimidazole Derivatives against Various Biological Targets
| Compound Class | Biological Target | PDB ID | Predicted Binding Affinity (Example) | Reference |
|---|---|---|---|---|
| N-Mannich Bases of Benzimidazole | E. coli DNA Gyrase | 1KZN | -7.81 kcal/mol | ijbpas.com |
| Substituted Benzimidazoles | S. aureus Topoisomerase IV | - | IC₅₀ = 0.28 µM | ekb.eg |
| Quinoxaline-Benzimidazole Hybrids | α/β-Tubulin | - | -45.139 kcal/mol | nih.gov |
| Keto-Benzimidazoles | EGFR Kinase (Wild-Type) | - | -8.1 kcal/mol | ukm.my |
Identification of Key Interacting Residues and Hydrogen Bonding Networks
A crucial output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. For benzimidazole derivatives, hydrogen bonds and π-π stacking interactions are consistently identified as key contributors to binding.
In studies involving DNA gyrase, the benzimidazole core and its substituents are predicted to form hydrogen bonds with conserved residues in the ATP-binding site. For example, interactions with residues such as Asp73 are often observed, which is critical for binding known inhibitors. nih.gov The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the hydroxyl and amino groups, such as those in this compound, can serve as hydrogen bond donors. ukm.myijbpas.com
When docked into the active site of acetylcholinesterase, the heterocyclic ring of benzimidazole derivatives can engage in π-π stacking interactions with the indole (B1671886) moiety of tryptophan residues (e.g., Trp84). nih.gov The hydroxyl groups on the phenyl ring are also critical, forming a network of hydrogen bonds with amino acid residues within the active site. nih.gov
Similarly, in EGFR kinase, a key hydrogen bond often forms between a nitrogen atom of the benzimidazole ring and the backbone NH of Met793 in the hinge region, mimicking the binding mode of known quinazoline-based inhibitors. nih.govukm.my The phenol and amino groups of the target compound would be expected to form additional hydrogen bonds with other residues like Thr790, Asp855, and Lys745, further stabilizing the complex.
Table 2: Key Interacting Residues for Benzimidazole Derivatives with Biological Targets
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| DNA Gyrase | Asp73, Asn46, Gly77 | Hydrogen Bonding | nih.govresearchgate.net |
| Tubulin | Cys241, Asn258, Lys352 | Hydrophobic, Hydrogen Bonding | nih.gov |
| Acetylcholinesterase | Trp84, Tyr334, Ser200 | π-π Stacking, Hydrogen Bonding | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Biological Environments
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the ligand-protein complex over time in a simulated biological environment. tandfonline.comresearchgate.net
MD simulations, typically run for nanoseconds, are performed on the most promising docked poses. nih.gov Key parameters are analyzed to evaluate the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored; a stable RMSD value over time suggests that the complex has reached equilibrium and is stable. nih.govsemanticscholar.org For benzimidazole derivatives complexed with targets like β-tubulin or viral proteins, RMSD values that fluctuate within a narrow range (e.g., 1.5-2.5 Å) are indicative of a stable binding mode. semanticscholar.org
The Root Mean Square Fluctuation (RMSF) is another important parameter that measures the fluctuation of individual amino acid residues. researchgate.net High RMSF values in certain regions of the protein can indicate flexibility, which might be important for ligand binding or protein function. Analysis of RMSF can show which residues are most affected by the ligand's presence.
Furthermore, MD simulations allow for the analysis of the persistence of intermolecular interactions, particularly hydrogen bonds, throughout the simulation. researchgate.net A high percentage of occupancy for a specific hydrogen bond indicates its strength and importance in anchoring the ligand within the binding site. Studies on benzimidazole derivatives have used MD simulations to confirm that key hydrogen bonds and hydrophobic contacts identified in docking are maintained over the simulation time, reinforcing the predicted binding mode. tandfonline.comsemanticscholar.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in the Solid State
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal.
The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov
This analysis generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts. These plots quantify the relative contribution of different types of interactions to the total Hirshfeld surface area. For benzimidazole derivatives, Hirshfeld analyses consistently show that H···H contacts are the most abundant, typically accounting for 40-50% of the surface area, reflecting the importance of van der Waals forces in the crystal packing. nih.goviucr.org
Other significant interactions for phenol-substituted benzimidazoles include C···H/H···C contacts (often 25-30%), which can represent C–H···π interactions, and O···H/H···O and N···H/H···N contacts (5-15% each), which correspond to the crucial O–H···N, O–H···O, or N–H···N hydrogen bonds that direct the supramolecular assembly. nih.goviucr.orgnih.gov The presence of amino and hydroxyl groups in this compound would lead to prominent sharp spikes in the fingerprint plots, confirming strong hydrogen bonding networks in its solid state.
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Hydroxyphenyl-Benzimidazole Derivatives
| Interaction Type | Percentage Contribution (Approximate Range) | Description | Reference |
|---|---|---|---|
| H···H | 45 - 50% | van der Waals forces | nih.goviucr.org |
| C···H / H···C | 25 - 30% | C-H···π interactions and general contacts | nih.govnih.gov |
| O···H / H···O | 10 - 15% | O-H···N or O-H···O hydrogen bonds | nih.goviucr.org |
| N···H / H···N | 5 - 10% | N-H···N or N-H···O hydrogen bonds | nih.gov |
Exploration of Biological Activities and Molecular Mechanisms of 2 5 Amino 1h 1,3 Benzodiazol 2 Yl Phenol and Its Core Structure
Antioxidant Activity: In Vitro Mechanism-Based Assays
The antioxidant potential of phenolic benzimidazoles is often attributed to their ability to donate hydrogen atoms from the phenolic hydroxyl group and to stabilize the resulting phenoxyl radical through resonance. The presence of an electron-donating amino group on the benzimidazole (B57391) ring can further enhance this activity.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. Studies on various 2-(hydroxyphenyl)benzimidazole derivatives show a clear correlation between their structure and radical scavenging capacity. For instance, the presence and position of hydroxyl groups on the phenyl ring are crucial. nih.gov Research on 2-(5-bromo-1H-benzimidazol-2-yl)-phenol derivatives demonstrated that increasing the number of hydroxyl groups on the phenol (B47542) moiety significantly enhances antioxidant activity. lew.ro Specifically, dihydroxy and trihydroxy derivatives showed much higher radical scavenging effects compared to monohydroxy counterparts in DPPH assays. lew.ro This suggests that the hydrogen-donating ability of the phenolic -OH group is central to the mechanism. While specific DPPH scavenging data for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is not detailed, the structural analogy to highly active polyhydroxylated benzimidazoles points towards a promising radical scavenging profile. nih.govlew.ro
Table 1: Radical Scavenging Activity of Related Benzimidazole Derivatives This table presents illustrative data from related compounds to demonstrate the antioxidant potential of the core structure.
| Compound Derivative | Assay | Antioxidant Activity Metric | Reference |
|---|---|---|---|
| 2-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol | DPPH | IC50: 0.0018 mg/mL | lew.ro |
| 2-hydroxy-4-(diethylamino)benzylidene derivative | DPPH | High Activity Reported | nih.gov |
Note: Lower IC50 values indicate higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) is another measure of antioxidant strength.
The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This electron-donating capacity is a key feature of antioxidants. Research on benzimidazole derivatives consistently shows that those with phenolic hydroxyl groups possess significant reducing power. nih.gov Studies on 2-(5-bromo-1H-benzimidazol-2-yl)-phenol derivatives found a strong correlation between structure and FRAP activity, with a trihydroxy derivative showing exceptionally high Trolox Equivalent Antioxidant Capacity (TEAC). lew.ro This indicates a potent ability to donate electrons, a mechanism central to antioxidant defense. lew.ro The combination of the phenol and amino groups in this compound is expected to contribute favorably to its electron-donating capacity, suggesting it would likely exhibit significant activity in a FRAP assay.
Antimicrobial Efficacy: Spectrum and Molecular Targets
The benzimidazole ring is a well-known pharmacophore in antimicrobial agents. Its structural similarity to purines allows it to interfere with essential biological processes in microorganisms. The addition of a phenol group can enhance this activity, potentially by disrupting cell membranes or inhibiting key microbial enzymes.
Derivatives of the 2-(hydroxyphenyl)benzimidazole structure have demonstrated significant antibacterial activity. For example, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its metal complexes have shown notable in vitro activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net The activity is often enhanced when the benzimidazole ligand is complexed with transition metals. nih.gov This suggests that chelation can play a role in the antimicrobial mechanism. The minimum inhibitory concentration (MIC) is a standard measure of efficacy, with lower values indicating greater potency.
The same structural features that confer antibacterial properties to 2-(hydroxyphenyl)benzimidazoles also contribute to their antifungal potential. Research has confirmed that derivatives of this core structure are active against the opportunistic yeast Candida albicans. nih.govresearchgate.net Studies on 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its metal complexes reported significant antifungal effects. nih.govresearchgate.net The mechanism may involve the inhibition of fungal-specific enzymes or disruption of the fungal cell wall and membrane integrity.
Table 2: In Vitro Antimicrobial Activity of a Structurally Related Compound: 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its Metal Complexes This table provides Minimum Inhibitory Concentration (MIC) values from a closely related compound to illustrate the potential antimicrobial efficacy of the core structure.
| Compound | Test Organism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Ligand* | Escherichia coli | Gram-Negative Bacteria | 250 | nih.govresearchgate.net |
| Co(II) Complex | Escherichia coli | Gram-Negative Bacteria | 125 | nih.govresearchgate.net |
| Ni(II) Complex | Escherichia coli | Gram-Negative Bacteria | 125 | nih.govresearchgate.net |
| Cu(II) Complex | Escherichia coli | Gram-Negative Bacteria | 125 | nih.govresearchgate.net |
| Fe(II) Complex | Escherichia coli | Gram-Negative Bacteria | 250 | nih.govresearchgate.net |
| Ligand* | Staphylococcus aureus | Gram-Positive Bacteria | 250 | nih.govresearchgate.net |
| Co(II) Complex | Staphylococcus aureus | Gram-Positive Bacteria | 125 | nih.govresearchgate.net |
| Ni(II) Complex | Staphylococcus aureus | Gram-Positive Bacteria | 125 | nih.govresearchgate.net |
| Cu(II) Complex | Staphylococcus aureus | Gram-Positive Bacteria | 125 | nih.govresearchgate.net |
| Fe(II) Complex | Staphylococcus aureus | Gram-Positive Bacteria | 250 | nih.govresearchgate.net |
| Ligand* | Candida albicans | Yeast | 500 | nih.govresearchgate.net |
| Co(II) Complex | Candida albicans | Yeast | 250 | nih.govresearchgate.net |
| Ni(II) Complex | Candida albicans | Yeast | 250 | nih.govresearchgate.net |
| Cu(II) Complex | Candida albicans | Yeast | 250 | nih.govresearchgate.net |
*Ligand refers to 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial potential of the benzimidazole core structure has been demonstrated through the evaluation of various derivatives against a range of microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, and the minimum bactericidal concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the microbial inoculum, are key indicators of antimicrobial efficacy. nih.gov
Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have revealed potent antibacterial activity. For instance, certain derivatives have shown significant efficacy against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4 to 16 μg/mL. nih.gov One particular compound from this series also demonstrated good activity against Escherichia coli and Streptococcus faecalis with an MIC of 16 μg/mL. nih.gov
Further research into 1H-benzo[d]imidazole derivatives with cyclohexylethyl, cyclohexylpropyl, and phenylpropyl moieties at the C-2 position has also been conducted. These compounds exhibited strong anti-staphylococcal activity, with MIC values as low as 15.6 mg/L against S. aureus and S. epidermidis, and even stronger activity against Micrococcus luteus. nih.gov
The antimicrobial activity of benzimidazole derivatives is not limited to bacteria. Metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol have demonstrated significant in vitro activity against bacterial strains such as E. coli and S. aureus, as well as fungal strains like C. albicans and A. niger. nih.govnih.gov The antibacterial activities were expressed as the MIC in μg/mL. nih.gov
Below is an interactive data table summarizing the MIC values for selected benzimidazole derivatives against various microorganisms.
| Derivative Type | Microorganism | MIC Value |
| N,2,6-trisubstituted 1H-benzimidazole | MSSA | 4-16 μg/mL |
| N,2,6-trisubstituted 1H-benzimidazole | MRSA | 4-16 μg/mL |
| N,2,6-trisubstituted 1H-benzimidazole | Escherichia coli | 16 μg/mL |
| N,2,6-trisubstituted 1H-benzimidazole | Streptococcus faecalis | 16 μg/mL |
| C-2 substituted 1H-benzo[d]imidazole | S. aureus ATCC 25923 | 15.6 mg/L |
| C-2 substituted 1H-benzo[d]imidazole | S. epidermidis ATCC 12228 | 15.6 mg/L |
Investigations into Mechanisms of Antimicrobial Action (e.g., Thymidylate Kinase Inhibition)
The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential microbial pathways. One of the key mechanisms of action is the inhibition of crucial enzymes necessary for pathogen survival. Benzimidazoles are recognized as common scaffolds for kinase inhibitors, interacting with these enzymes through various binding modes. nih.gov
A notable target for the antimicrobial activity of benzimidazoles is thymidylate kinase (TMK), an essential enzyme in the synthesis of bacterial DNA. mdpi.com Computational studies have been employed to design improved inhibitors targeting the TMK of Mycobacterium tuberculosis. mdpi.com This approach highlights the potential for developing novel benzimidazole-based antitubercular agents that act on targets different from those associated with conventional drug resistance. mdpi.com
Another important enzyme in bacterial metabolism is shikimate kinase (SK), which is part of the shikimate pathway responsible for the biosynthesis of aromatic amino acids. mdpi.com This pathway is absent in mammals, making its enzymes attractive targets for new antibiotics. mdpi.com A screening of a chemical library of 170 benzimidazole derivatives against shikimate kinase from methicillin-resistant Staphylococcus aureus (MRSA) led to the identification of the first inhibitors of this enzyme. mdpi.com Kinetic studies revealed that the most potent of these derivatives act as competitive inhibitors with respect to ATP and non-competitive inhibitors for shikimate. mdpi.com Molecular docking and dynamics simulations indicated that these inhibitors interact with key residues involved in ATP binding, such as ARG113. mdpi.com
Enzyme Inhibition Studies beyond Antimicrobial Targets
The inhibitory activity of the benzimidazole scaffold extends beyond antimicrobial targets, with significant potential in modulating enzymes involved in metabolic disorders.
Derivatives of the benzimidazole core structure have emerged as promising inhibitors of α-glucosidase, an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can moderate postprandial blood sugar levels, offering a therapeutic strategy for managing type 2 diabetes. nih.gov
In one study, a series of s-substituted benzimidazole-thioquinoline derivatives were synthesized and evaluated for their α-glucosidase inhibitory activities. nih.govnih.gov The most active compound in this series demonstrated significant potency with an IC50 value of 28.0 ± 0.6 µM, which was substantially lower than that of the standard drug acarbose (B1664774) (IC50 of 750.0 µM). nih.govnih.gov Kinetic studies of this potent derivative revealed a competitive pattern of inhibition against α-glucosidase. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potential of these compounds. For instance, the introduction of different substituents on the benzimidazole or associated rings can significantly influence the inhibitory activity. Molecular dynamic simulations have been used to understand the key interactions between these compounds and the active site of the α-glucosidase enzyme. nih.govnih.gov
Modulation of Key Cellular Pathways
The benzimidazole framework is also implicated in the modulation of critical cellular pathways, particularly those involved in cancer progression.
Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. nih.gov Many benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines, making them attractive candidates for anticancer drug development. researchgate.net
For example, a 2-aryl benzimidazole conjugate was found to exhibit significant antiproliferative activity against the human breast cancer cell line, MCF-7. nih.gov This compound was shown to induce apoptosis through a caspase-independent pathway. nih.govresearchgate.net The apoptotic mechanism involved the loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, an increase in the level of apoptosis-inducing factor (AIF), the generation of reactive oxygen species (ROS), the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Further investigation revealed that this compound also arrested the cell cycle at the G2/M phase and effectively inhibited topoisomerase II activity, leading to apoptotic cell death. nih.govresearchgate.net
Another study on novel 2-aryl-benzimidazole derivatives of dehydroabietic acid identified a compound that displayed potent cytotoxic activity against several cancer cell lines, including SMMC-7721, MDA-MB-231, HeLa, and CT-26, with IC50 values in the sub-micromolar range. nih.gov This compound was found to induce apoptosis in SMMC-7721 cells in a dose-dependent manner. nih.gov
The nuclear factor kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immune responses, and cancer development. nih.gov NF-κB is a potent anti-apoptotic factor that can promote cell resistance to antitumor therapy. nih.gov The inhibition of this pathway is therefore a key strategy in cancer treatment.
Benzimidazole derivatives have been identified as inhibitors of NF-κB expression. In a study involving breast cancer cell lines (T47D and MCF7), certain benzimidazole derivatives, particularly N-oxide derivatives, were found to be strong inhibitors of NF-κB expression, especially in hypoxic (low oxygen) conditions characteristic of solid tumors. nih.govnih.gov The inhibition of NF-κB–DNA binding by these compounds supported their antiproliferative activity. nih.gov The study demonstrated that these compounds could limit tumor cell proliferation and potentially reverse drug resistance by repressing NF-κB. nih.gov
Impact on Receptor Binding (e.g., 5-HT6 Receptor Ligand Binding)
The benzimidazole scaffold, which forms the core of this compound, is a recognized pharmacophore for developing potent ligands for the serotonin (B10506) 5-HT6 receptor (5-HT6R). acs.orgnih.gov Research into this class of compounds has revealed specific structural requirements and molecular interactions that govern high-affinity binding to this receptor, which is a significant target in neuroscience for its role in cognitive processes. researchgate.netnih.gov
Detailed pharmacological studies have helped define a pharmacophore model for 5-HT6R antagonists built around the benzimidazole ring. researchgate.net This model typically includes four key elements:
An aromatic ring (AR), fulfilled by the benzimidazole core.
A positive ionisable atom (PI), usually a basic amine on a side chain.
A hydrogen bond acceptor group (HBA).
A hydrophobic site (HYD). researchgate.net
Molecular modeling and site-directed mutagenesis studies have provided insights into the specific binding mode of benzimidazole derivatives within the 5-HT6 receptor. acs.orgnih.gov A crucial interaction involves an aspartate residue, D3.32, located in the third transmembrane domain (TM 3) of the receptor, which serves as an anchor for the protonated basic amine (the PI element) of the ligand. acs.orgnih.gov The benzimidazole ring itself is proposed to orient itself parallel to the second extracellular loop (EL 2) to form a hydrogen bond with an asparagine residue, N6.55, in TM 6. acs.orgnih.gov The positioning of an additional aromatic ring, which serves as the hydrophobic element, can vary depending on the linker connecting it to the core structure. acs.orgnih.gov
The affinity of these compounds for the 5-HT6R is highly dependent on the nature and position of substituents on the benzimidazole core and the attached side chains that fulfill the pharmacophore requirements. Structure-activity relationship (SAR) studies demonstrate that modifications to these elements can drastically alter binding potency. For instance, a series of benzimidazole derivatives bearing a sulfonamide group (NHSO2) as the HBA at positions 4, 5, or 6 of the benzimidazole ring were found to bind the 5-HT6R with moderate affinity. nih.gov Further optimization, incorporating a (dimethylamino)ethyl group as the PI element and a 5-chloro-2-naphthyl moiety as the HYD element, led to a significant increase in binding affinity, resulting in a compound with a Ki value in the single-digit nanomolar range. researchgate.netnih.gov
The following table summarizes the binding affinities of selected benzimidazole derivatives at the human 5-HT6 receptor, illustrating the impact of structural modifications.
| Compound | Key Structural Features | 5-HT6R Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Analogue 2 | NHSO2 group (HBA) at position 4 of the benzimidazole | 243 | nih.gov |
| Analogue 3 | NHSO2 group (HBA) at position 5 of the benzimidazole | 200 | nih.gov |
| Analogue 4 | NHSO2 group (HBA) at position 6 of the benzimidazole | 225 | nih.gov |
| Analogue 7 | (Dimethylamino)ethyl (PI), Sulfonamide (HBA), 5-chloro-2-naphthyl (HYD) | 9 | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design of 2 5 Amino 1h 1,3 Benzodiazol 2 Yl Phenol Analogues
Influence of Substituents on the Phenolic Ring on Biological Efficacy and Selectivity
The phenolic hydroxyl group of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a key feature for its biological activity, often participating in crucial hydrogen bonding interactions with target receptors. The nature and position of other substituents on this phenolic ring can significantly modulate the compound's potency and selectivity.
A study on 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues as cholinesterase inhibitors revealed that modifications on both the benzimidazole (B57391) and the dihydroxyphenyl rings influenced their activity. The potency of these compounds varied, with some exhibiting strong inhibition of acetylcholinesterase (AChE) and moderate inhibition of butyrylcholinesterase (BuChE) nih.gov. This suggests that the electronic and steric properties of substituents on the phenolic ring are critical for both potency and selectivity.
| Compound/Analogue | Phenolic Ring Substituent(s) | Biological Activity | Reference |
| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole | 4-OH | AChE/BuChE inhibition | nih.gov |
| 2-(2-hydroxyphenyl)benzimidazole | None | Antibacterial activity | nih.gov |
| 5′-amino-2-(2′-hydroxyphenyl)benzimidazole | 5'-NH2 | Fluorescence probe for phosgene | nih.govrsc.org |
Impact of Modifications to the Benzimidazole Core (e.g., N-substitution, ring fusion)
Modifications to the benzimidazole core, including N-substitution and ring fusion, are common strategies to explore the SAR of this class of compounds. The nitrogen atoms of the benzimidazole ring are pivotal for its chemical properties and biological interactions.
N-substitution: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly impact a compound's lipophilicity, metabolic stability, and receptor-binding affinity. For instance, in a series of N-substituted benzimidazole-derived Schiff bases, the nature of the substituent on the nitrogen atom had a pronounced effect on their antiproliferative activity nih.gov. Similarly, N-benzyl substitution in other benzimidazole series has been shown to influence metabolic stability nih.gov. The introduction of different N-substituents can also alter the orientation of the 2-phenyl group, thereby affecting interactions with the target. Studies on N-substituted benzimidazole carboxamides showed that N-methyl derivatives with specific substitutions on the phenyl ring exhibited selective antiproliferative activity nih.gov.
Ring Fusion: Fusing additional rings to the benzimidazole core can create more rigid structures, which may lead to higher affinity and selectivity for a particular target. This strategy can also be employed to explore new chemical space and develop compounds with novel pharmacological profiles. For example, the fusion of a triazole ring to the benzimidazole nucleus has been explored in the development of anti-inflammatory agents researchgate.net.
| Modification | Example Analogue | Effect on Biological Activity | Reference |
| N-alkylation | N-methyl-substituted benzimidazole carboxamides | Selective antiproliferative activity | nih.gov |
| N-benzylation | N-benzyl benzimidazole compounds | Influenced metabolic stability | nih.gov |
| Ring Fusion | Triazolobenzimidazoles | Anti-inflammatory activity | researchgate.net |
Role of the 5-Amino Group in Receptor Interaction and Pharmacological Profile
In studies of related 2-aminobenzimidazole (B67599) derivatives, this amino group has been shown to be an essential scaffold for inhibitory activity against various enzymes and receptors nih.gov. For example, in a series of 2-aminobenzimidazole-based p38α MAP kinase inhibitors, the 2-amino group was a key feature for potent and selective inhibition nih.govacs.orgresearchgate.net. Furthermore, the introduction of an amino group at the 5-position of a 2-(2′-hydroxyphenyl)benzimidazole scaffold was found to enhance its sensitivity and selectivity as a fluorescent probe nih.govrsc.org. The amino group can also influence the compound's physicochemical properties, such as its basicity and solubility, which are important for its pharmacokinetic profile.
Development of Pharmacophore Models based on this compound
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a molecule like this compound, a pharmacophore model would typically include features such as:
Hydrogen Bond Donors: The phenolic hydroxyl group, the 5-amino group, and the N-H of the benzimidazole ring.
Hydrogen Bond Acceptors: The nitrogen atoms of the benzimidazole ring.
Aromatic Rings: The phenyl and benzene (B151609) rings of the benzimidazole scaffold.
Hydrophobic Features: The aromatic rings can also contribute to hydrophobic interactions.
The development of a pharmacophore model is often based on a set of active and inactive molecules. By comparing the structural features of these compounds, a 3D model can be generated that represents the key interactions with the biological target. Such models are valuable tools for virtual screening of compound libraries to identify new potential lead structures and for guiding the rational design of more potent and selective analogues nih.gov. For instance, pharmacophore models have been successfully developed for various classes of benzimidazole derivatives to identify novel inhibitors of different targets scielo.br.
Design Strategies for Improving Potency, Selectivity, and Metabolic Stability
The rational design of improved analogues of this compound involves a multi-pronged approach aimed at enhancing potency, selectivity, and metabolic stability.
Improving Potency and Selectivity:
Substituent Scanning: Systematically introducing a variety of substituents on the phenolic and benzimidazole rings to probe for favorable interactions with the target. This can involve varying the electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of the substituents.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a hydroxyl group with a bioisostere that can still act as a hydrogen bond donor but is less susceptible to metabolism.
Structure-Based Design: If the 3D structure of the biological target is known, computational docking studies can be used to design molecules that fit optimally into the binding site and form specific interactions with key amino acid residues.
Improving Metabolic Stability:
Metabolic Hotspot Identification: Identifying the positions on the molecule that are most susceptible to metabolic degradation (e.g., by cytochrome P450 enzymes). This can be done experimentally using in vitro metabolism studies or computationally.
Blocking Metabolic Sites: Introducing chemical modifications at or near the metabolic hotspots to block or sterically hinder the metabolic enzymes. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.
Modulating Physicochemical Properties: Adjusting the lipophilicity (logP) and other physicochemical properties of the molecule can influence its metabolic stability. Often, highly lipophilic compounds are more prone to metabolism. Introducing polar groups can sometimes improve metabolic stability nih.gov.
A study on the metabolism of N-benzyl benzimidazole compounds identified metabolic hotspots on both the benzimidazole core and the benzyl (B1604629) ring, guiding further chemical optimization for enhanced metabolic stability nih.gov. These strategies, when applied in an iterative cycle of design, synthesis, and biological testing, can lead to the development of drug candidates with superior pharmacological profiles.
Synthesis and Characterization of Analogues and Derivatives of the 2 Arylbenzimidazole Class
Benzimidazole-Phenol Hybrid Scaffolds with Varying Substitutions
Benzimidazole-phenol hybrid scaffolds are a significant subclass of 2-arylbenzimidazoles. The synthesis of these compounds typically involves the condensation reaction between an o-phenylenediamine (B120857) and a salicylic (B10762653) acid derivative, which provides the phenolic moiety.
One of the most common and direct methods is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid (in this case, salicylic acid or a substituted variant) in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid. enpress-publisher.com This reaction proceeds via the formation of an intermediate mono-acyl derivative which then undergoes intramolecular cyclization and dehydration to form the benzimidazole (B57391) ring.
Variations on the benzimidazole core or the phenol (B47542) ring can be introduced by using appropriately substituted starting materials. For instance, reacting 3,4-diaminobenzoic acid with salicylic acid would yield a benzimidazole-phenol hybrid with a carboxylic acid substituent. Similarly, using substituted salicylic acids allows for the introduction of various functional groups onto the phenolic ring.
Modern synthetic approaches employ a range of catalysts to improve reaction efficiency, yield, and environmental friendliness. Catalysts such as silica-supported periodic acid, nih.gov ZrCl₄, researchgate.net and various nanocomposites have been utilized to facilitate the condensation under milder conditions. nih.gov These methods often offer advantages like shorter reaction times and simpler work-up procedures. nih.gov
The characterization of these synthesized hybrids relies on standard spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the specific structure, showing characteristic shifts for the aromatic protons and carbons of both the benzimidazole and phenol rings. tsijournals.com
Table 1: Examples of Synthetic Methods for Benzimidazole-Phenol Hybrids Click on a row to view more details.
| Starting Materials | Reaction Conditions/Catalyst | Key Features | Reference |
|---|---|---|---|
| o-Phenylenediamine + Salicylic Acid | Polyphosphoric Acid (PPA), heat | Classic Phillips condensation; high temperatures required. | enpress-publisher.com |
| Substituted o-Phenylenediamine + Aryl Aldehyde | H₅IO₆-SiO₂ | Mild conditions, short reaction time, high yield, easy workup. | nih.gov |
| o-Phenylenediamine + Benzaldehyde | Montmorillonite K10 Clay, Microwave | Solvent-free, environmentally friendly ("green") synthesis. | mdpi.com |
| o-Phenylenediamine + Aromatic Aldehyde | Nano-Fe₂O₃, H₂O | Aqueous medium, recyclable catalyst. | nih.gov |
Amino-Substituted Benzimidazole Derivatives beyond the Phenol Moiety
The introduction of an amino group onto the benzimidazole scaffold, as seen in 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, is a common strategy for modulating the compound's physicochemical properties. There are several synthetic routes to achieve this, not always in conjunction with a phenol moiety.
A primary method involves starting with a nitro-substituted o-phenylenediamine, such as 4-nitro-o-phenylenediamine. This precursor is condensed with a suitable carboxylic acid or aldehyde to form the 5-nitrobenzimidazole (B188599) derivative. tsijournals.com The nitro group can then be selectively reduced to the corresponding 5-aminobenzimidazole (B183301) using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, sodium borohydride, or through catalytic hydrogenation with H₂/Pd-C. mdpi.com
Alternatively, amino-substituted benzimidazoles can be synthesized by condensing o-phenylenediamines with α-amino acids. nih.govgoogle.com In this approach, the carboxyl group of the amino acid reacts with the diamine to form the imidazole (B134444) ring, resulting in a 2-(aminoalkyl)benzimidazole derivative. google.com This reaction is often catalyzed by a mixture of phosphoric acid and polyphosphoric acid at elevated temperatures. google.com
The characterization of these amino derivatives involves confirming the presence of the amino group through IR spectroscopy (N-H stretching vibrations) and NMR, where the -NH₂ protons typically appear as a broad singlet.
Table 2: Synthetic Routes to Amino-Substituted Benzimidazoles Click on a row to view more details.
| Synthetic Strategy | Key Reagents | Description | Reference |
|---|---|---|---|
| Reduction of Nitro-Precursor | 1. 4-Nitro-o-phenylenediamine + Carboxylic Acid 2. SnCl₂/HCl or H₂/Pd-C | A two-step process involving benzimidazole formation followed by nitro group reduction. | tsijournals.commdpi.com |
| Condensation with Amino Acids | o-Phenylenediamine + α-Amino Acid | Forms 2-(aminoalkyl)benzimidazoles using a mixed acid catalyst system. | nih.govgoogle.com |
Heterocyclic Analogues: Benzoxazole (B165842) and Benzothiazole (B30560) Derivatives with Phenolic Groups
Benzoxazoles and benzothiazoles are structurally related heterocyclic compounds, often considered bioisosteres of benzimidazole. The synthesis of their phenolic derivatives follows similar principles of condensation.
Phenolic benzoxazole derivatives are typically prepared by reacting a 2-aminophenol (B121084) with a salicylic acid derivative (e.g., acid, aldehyde, or ester). mdpi.comacs.org The reaction involves condensation between the amino group of the 2-aminophenol and the carbonyl group of the salicylic acid derivative, followed by intramolecular cyclization to form the oxazole (B20620) ring. A variety of catalysts, including Brønsted acidic ionic liquids, can be used to promote this reaction, often under solvent-free conditions. acs.org
Similarly, phenolic benzothiazole derivatives are synthesized from 2-aminothiophenols. mdpi.comresearchgate.net The condensation with a salicylic acid derivative proceeds in an analogous manner to form the thiazole (B1198619) ring. derpharmachemica.com These reactions can be promoted using various catalysts or simply by heating the reactants in a suitable solvent. researchgate.net
The successful synthesis of these analogues is confirmed by spectroscopic analysis. For example, in the ¹³C-NMR spectra of 2-phenylbenzothiazole, the carbon of the C=N bond within the thiazole ring shows a characteristic signal. mdpi.com
Table 3: Characterization Data for Selected Heterocyclic Analogues Click on a row to view more details.
| Compound Name | Melting Point (°C) | Key ¹H-NMR Signals (δ ppm) | Reference |
|---|---|---|---|
| 2-Phenylbenzo[d]thiazole | 111–113 | 8.12–8.08 (m, 3H), 7.91 (d, 1H), 7.50 (p, 4H), 7.39 (t, 1H) | mdpi.com |
| 5-Bromo-2-phenylbenzo[d]oxazole | 108–110 | 8.24 (d, 2H), 7.91 (s, 1H), 7.58–7.52 (m, 3H), 7.46 (s, 2H) | mdpi.com |
| 2-(Pyridin-2-yl)benzo[d]thiazole | 133–135 | 8.70 (d, 1H), 8.39 (d, 1H), 8.10 (d, 1H), 7.97 (d, 1H), 7.86 (t, 1H) | mdpi.com |
Systematic Synthesis of Libraries for High-Throughput Screening and SAR Expansion
The development of new therapeutic agents often relies on the systematic synthesis of compound libraries to perform high-throughput screening (HTS) and establish Structure-Activity Relationships (SAR). rsc.org SAR studies investigate how specific structural modifications to a molecule affect its biological activity, providing crucial insights for designing more potent and selective compounds. rroij.commdpi.com
For the 2-arylbenzimidazole class, library synthesis focuses on introducing diversity at key positions, primarily N-1, C-2, C-5, and C-6 of the benzimidazole scaffold. mdpi.comresearchgate.net This is achieved through combinatorial chemistry principles, where different sets of building blocks (e.g., a variety of o-phenylenediamines and a range of aldehydes or carboxylic acids) are systematically reacted. mdpi.com
Key strategies for efficient library synthesis include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure to increase efficiency and reduce waste. organic-chemistry.org
Solvent-Free and Microwave-Assisted Synthesis: Green chemistry approaches that accelerate reactions and simplify purification. nih.govmdpi.com
Use of Solid-Supported or Recyclable Catalysts: Facilitates easy separation of the catalyst from the reaction mixture, which is highly advantageous for parallel synthesis of multiple compounds. nih.govorganic-chemistry.org
Once a library is synthesized, HTS methods are used to rapidly assess the biological activity of each compound. The resulting data is then used to build SAR models. nih.gov For instance, it might be found that electron-donating groups at the C-5 position enhance activity, while bulky substituents at the C-2 position diminish it. This information guides the next round of synthesis, focusing on more promising structural motifs. mdpi.com
Potential Research Applications and Advanced Methodologies Involving 2 5 Amino 1h 1,3 Benzodiazol 2 Yl Phenol
Development as Fluorescent Probes for Biological Sensing and Imaging
The benzimidazole (B57391) core is a well-established fluorophore, and its derivatives are increasingly being explored as fluorescent probes for biological sensing and imaging. tandfonline.com These probes offer the potential for real-time, non-invasive monitoring of biological processes at the cellular and subcellular levels. mdpi.com The development of benzimidazole-based fluorescent chemosensors is an active area of research, with applications in detecting ions and small molecules. acs.org
The photophysical properties of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol are central to its application in biosensor design. researchgate.net Like other 2-(2-hydroxyphenyl)benzimidazole derivatives, it is expected to exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and dual emission characteristics. chemistrymag.org This phenomenon is highly sensitive to the local microenvironment, making it a powerful mechanism for sensing applications. researchgate.net
The design of biosensors based on this scaffold can be achieved through various photophysical mechanisms, including:
Photoinduced Electron Transfer (PET): The amino group on the benzimidazole ring can act as an electron donor, and its interaction with analytes can modulate the PET process, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com
Intramolecular Charge Transfer (ICT): Changes in the polarity of the microenvironment or binding of an analyte can influence the ICT character of the excited state, resulting in a detectable shift in the emission wavelength. tandfonline.com
Aggregation-Induced Emission (AIE): Modification of the scaffold with AIE-active moieties could lead to probes that are non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon useful for sensing specific biomolecular interactions. rsc.org
Below is a table summarizing the key photophysical properties of a related 2-(2-hydroxyphenyl) benzimidazole derivative, which provides a basis for the expected properties of this compound.
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~350 nm | chemistrymag.org |
| Emission Maximum (λem) | ~450 nm (normal), ~530 nm (tautomer) | chemistrymag.org |
| Stokes Shift | Large | chemistrymag.org |
| Quantum Yield (ΦF) | Dependent on solvent and substitution | researchgate.net |
Applications in Ligand Binding Assays for Receptor Characterization
The benzimidazole scaffold is a common motif in molecules that bind to a variety of biological receptors. nih.govresearchgate.net Consequently, fluorescently labeled derivatives of this compound can be developed as high-affinity radioligands or fluorescent probes for receptor characterization. nih.gov These tools are invaluable in ligand binding assays to determine receptor affinity, density, and distribution in tissues and cells.
For instance, a fluorescent analog could be used in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) based assays to study ligand-receptor interactions in a high-throughput format. The change in the fluorescence properties of the probe upon binding to the receptor provides a direct measure of the binding event.
Integration into Chemoinformatics and Virtual Screening Workflows for Lead Identification
Chemoinformatics and virtual screening are powerful computational techniques used to identify promising lead compounds from large chemical libraries. nih.govresearchgate.net The this compound scaffold can be integrated into these workflows as a query structure to search for molecules with similar structural features and potential biological activities.
Virtual screening campaigns can utilize various computational methods, including:
Molecular Docking: Predicting the binding mode and affinity of the benzimidazole scaffold and its derivatives to the active site of a target protein. nih.govmdpi.com
Pharmacophore Modeling: Defining the essential chemical features of the scaffold required for biological activity and using this model to screen for new compounds.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of benzimidazole derivatives with their biological activity.
These computational approaches can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing. bohrium.comresearchgate.net
Role as a Scaffold for Rational Drug Design and Optimization in Chemical Biology
The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov As such, this compound serves as an excellent starting point for rational drug design and optimization. mdpi.com The amino and phenol (B47542) groups provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
By modifying the scaffold, medicinal chemists can fine-tune its pharmacological properties, including:
Potency: Enhancing the binding affinity for the target receptor.
Selectivity: Improving the specificity for the target over other related proteins.
Pharmacokinetic Profile: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
The versatility of the benzimidazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities. researchgate.net
Future Research Directions and Emerging Trends for 2 5 Amino 1h 1,3 Benzodiazol 2 Yl Phenol Research
Expanding the Scope of Biological Targets and Therapeutic Areas
The benzimidazole (B57391) nucleus is a versatile pharmacophore, with derivatives showing activity against a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. arabjchem.orgijfmr.comnih.gov Future research on 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol should aim to systematically explore a wider range of biological targets to unlock its full therapeutic potential.
Potential Therapeutic Areas and Targets:
Oncology: Benzimidazole derivatives have been shown to act as anticancer agents by targeting various molecules and pathways, such as topoisomerases and androgen receptors, and interfering with DNA. arabjchem.orgnih.govresearchgate.net Investigations could focus on the inhibitory activity of this compound against specific kinases, tubulin polymerization, or its potential to induce apoptosis in cancer cell lines. researchgate.netresearchgate.net The presence of the amino and phenol (B47542) groups offers sites for modification to enhance selectivity and potency against cancer-specific targets.
Infectious Diseases: The structural similarity of the benzimidazole core to purine (B94841) nucleotides makes it an attractive candidate for developing antimicrobial and antiviral agents. arabjchem.orgnih.gov Future studies could assess its efficacy against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains. Its potential as an antiviral could be explored against various viruses by targeting viral enzymes or replication processes.
Neurodegenerative Diseases: Given that some benzimidazole derivatives have shown potential in the context of central nervous system disorders, exploring the neuroprotective effects of this compound is a promising avenue. nih.gov Research could investigate its ability to modulate targets relevant to diseases like Alzheimer's or Parkinson's.
Inflammatory Disorders: Benzimidazole compounds are known to possess anti-inflammatory properties. arabjchem.orgnih.gov The potential of this compound to inhibit key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX) warrants investigation.
Implementation of Green Chemistry Principles in Synthetic Methodologies
Traditional chemical syntheses often involve harsh reaction conditions, hazardous solvents, and generate significant waste. The future synthesis of this compound and its derivatives should prioritize the adoption of green chemistry principles to enhance sustainability and efficiency.
Key green chemistry approaches include:
One-Pot Synthesis: Developing one-pot reactions where reactants are converted to the final product in a single vessel minimizes the need for purification of intermediates, thereby saving solvents, time, and energy. arabjchem.org
Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, supercritical fluids, or deep eutectic solvents (DES) can significantly reduce the environmental impact of the synthesis. arabjchem.org
Catalysis: Employing reusable heterogeneous catalysts or biocatalysts can improve reaction rates and selectivity while allowing for easy separation and recycling, thus minimizing waste. mdpi.com
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating methods. ijpsr.com
Adopting these methodologies would not only make the production of this compound more environmentally friendly but also potentially more cost-effective. orientjchem.org
Advanced Bioconjugation Strategies for Targeted Delivery and Imaging
The inherent properties of the benzimidazole scaffold make it a suitable candidate for bioimaging and targeted therapy applications. researchgate.netacs.org Future research should focus on advanced bioconjugation strategies to enhance the specificity and efficacy of this compound.
Emerging Strategies:
Targeted Drug Delivery: The amino and phenol moieties on the compound serve as functional handles for conjugation to targeting ligands such as antibodies, peptides, or aptamers. These bioconjugates could selectively deliver the compound to diseased cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.
Fluorescent Probes and Bioimaging: Benzimidazole derivatives often exhibit unique photophysical properties, making them excellent fluorophores. researchgate.net this compound could be developed as a fluorescent probe for detecting specific ions, biomolecules, or changes in the cellular microenvironment. researchgate.net
PET Imaging Ligands: With appropriate radiolabeling, benzimidazole derivatives can serve as positron emission tomography (PET) imaging agents for diagnosing and monitoring diseases by visualizing specific biological targets in vivo. nih.govnih.gov
These advanced strategies could transform this compound from a simple bioactive molecule into a sophisticated tool for theranostics—an integrated approach combining diagnostics and therapy.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. premierscience.comnih.gov These computational tools can significantly accelerate the optimization of lead compounds like this compound.
Applications of AI/ML:
Structure-Activity Relationship (SAR) Modeling: ML algorithms can analyze data from existing benzimidazole derivatives to build predictive models that correlate chemical structures with their biological activities. nih.gov This allows researchers to predict the activity of novel, virtual derivatives of this compound before their synthesis, saving time and resources.
De Novo Drug Design: AI, particularly deep learning, can generate novel molecular structures with desired pharmacological properties. nih.govacm.org These models can be trained on the structural features of this compound and its known targets to design new, more potent, and selective analogs.
Virtual Screening: AI-powered virtual screening can rapidly screen vast chemical libraries to identify compounds that are likely to bind to a specific biological target, thus prioritizing experimental efforts. nih.govbohrium.com
By leveraging AI and ML, researchers can navigate the complex chemical space more efficiently, leading to the faster design and discovery of optimized drug candidates based on the this compound scaffold.
Collaborative Research Efforts in Interdisciplinary Fields
The multifaceted nature of modern drug discovery necessitates a departure from siloed research. The future development of this compound will greatly benefit from robust, interdisciplinary collaborations. nih.gov
Key Collaborative Areas:
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while molecular and cellular biologists can perform in vitro and in vivo testing to evaluate their biological activity and mechanisms of action.
Computational and Experimental Science: Computational chemists and data scientists using AI/ML can predict promising candidate molecules, which can then be synthesized and validated by experimental scientists, creating a synergistic feedback loop. nih.govbohrium.com
Academia and Industry: Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development, facilitating the translation of promising research findings into tangible therapeutic applications.
Such collaborative efforts are essential to pool diverse expertise, share resources, and accelerate the journey of this compound from a laboratory compound to a potential clinical candidate.
Q & A
Q. What are the optimal synthetic routes for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling 5-amino-1H-benzimidazole with phenolic derivatives under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Acidic catalysts (e.g., PCl₃) facilitate cyclization to form the benzimidazole core.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography or recrystallization removes impurities like unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group, C=N stretch at ~1600 cm⁻¹ for the benzimidazole ring).
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., phenolic -OH at δ 9–10 ppm, benzimidazole protons at δ 7–8 ppm).
- Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/O percentages .
Q. What are the primary functional groups in this compound that dictate its chemical reactivity?
The amino (-NH₂), benzimidazole (N-containing heterocycle), and phenolic (-OH) groups are critical. The amino group participates in nucleophilic substitutions, the benzimidazole ring enables π-π stacking in biological targets, and the phenolic -OH allows hydrogen bonding and derivatization (e.g., etherification) .
Q. What are the common impurities formed during synthesis, and how are they identified and removed?
- Side products : Incomplete cyclization may yield open-chain intermediates.
- By-products : Oxidized phenolic derivatives or dimerized species.
- Detection : Thin-layer chromatography (TLC) or HPLC monitors reaction progress.
- Purification : Gradient elution in column chromatography using ethyl acetate/hexane mixtures isolates the target compound .
Advanced Research Questions
Q. How can X-ray crystallography be utilized to confirm the structural conformation of this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:
- Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a = 9.11 Å, b = 18.19 Å, c = 13.78 Å, β = 93.4°.
- Packing analysis : Hydrogen bonds between phenolic -OH and adjacent benzimidazole nitrogen stabilize the lattice .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., neuroprotective effects in murine vs. human models).
- Dosage regimes : Optimize in vivo doses based on pharmacokinetic studies (e.g., bioavailability, half-life).
- Control experiments : Validate target engagement using competitive binding assays or knock-out models .
Q. What strategies are employed to optimize the compound's solubility and stability for in vivo applications?
- Derivatization : Introduce sulfonate or PEG groups to enhance aqueous solubility.
- Prodrug design : Mask the phenolic -OH as a phosphate ester for improved membrane permeability.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to stabilize the compound in physiological conditions .
Q. How do structural modifications at the benzimidazole ring affect the compound's pharmacological profile?
- Electron-withdrawing groups (e.g., -NO₂ at position 5): Increase binding affinity to DNA topoisomerases.
- Bulkier substituents (e.g., ferrocenyl groups): Enhance anticancer activity via redox cycling.
- Fluorination : Improves metabolic stability by blocking CYP450-mediated oxidation .
Q. What computational methods are used to predict the compound's binding affinity with biological targets?
- Molecular docking : Simulates interactions with active sites (e.g., ATP-binding pockets in kinases).
- MD simulations : Assess stability of ligand-receptor complexes over time.
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
Q. How does enantiomeric purity impact biological activity, and what chiral resolution methods are applicable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
